6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
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Overview
Description
6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a useful research compound. Its molecular formula is C12H10F2N2O and its molecular weight is 236.222. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Health Impact Studies
- Research into per- and polyfluoroalkyl substances (PFASs) , which are related to the fluorinated compounds family, has shown these chemicals are emerging persistent organic pollutants with significant environmental persistence, bioaccumulation potential, and toxicity. Studies emphasize the need for alternative compounds with reduced environmental impact (Yu Wang et al., 2019) Ecotoxicology and Environmental Safety.
Chemical and Material Applications
- Phthalocyanine and naphthalocyanine compounds , which share structural similarities with the queried chemical, are highlighted for their potent anticorrosive properties and their applications in material science to protect metals from corrosion. This illustrates the utility of structurally related compounds in enhancing material longevity (C. Verma et al., 2021) Journal of Molecular Liquids.
Biological Activity and Medicinal Chemistry
- The 1,8‐naphthyridine derivatives are explored for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This research underscores the potential of naphthyridine compounds in therapeutic development (Alka Madaan et al., 2015) Archiv der Pharmazie.
Environmental Degradation and Toxicity of Fluorinated Compounds
- Investigations into the biodegradation of polyfluoroalkyl chemicals provide insights into the environmental fate, degradation pathways, and the potential toxicological impact of fluorinated compounds, highlighting the need for environmentally benign alternatives (Jinxia Liu & Sandra Mejia Avendaño, 2013) Environment International.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have shown antiproliferative activity against various cancer cell lines . Therefore, it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
6,9-difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c13-7-1-2-8(14)11-10(7)12(17)6-5-15-4-3-9(6)16-11/h1-2,15H,3-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGUGVKUQBHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C=CC(=C3C2=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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